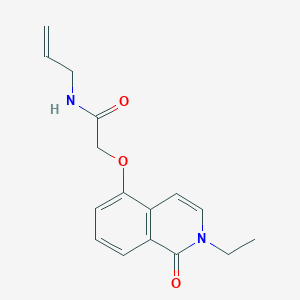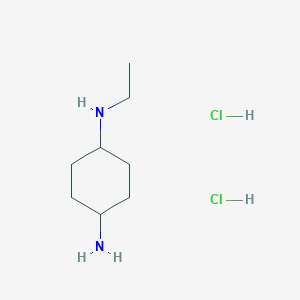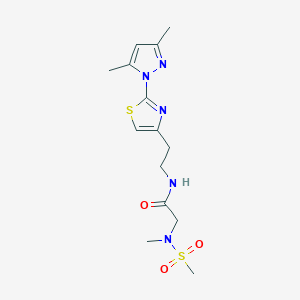
N-allyl-2-((2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-allyl-2-((2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide" is not directly mentioned in the provided papers. However, the papers discuss various related compounds with similar structural features, such as quinazolinone and quinoline derivatives, which are important intermediates in the synthesis of pharmaceutical agents with potential anticancer, antimalarial, antidiabetic, and antiviral activities . These compounds are also studied for their potential as H1-antihistaminics .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, including the use of ethyl(1E)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)ethanimidoate and aromatic amines to produce unsymmetrical N-(4-oxo-2-phenyl-3(4H)-quinazolinoyl)-N-(aryl)acetamidines . Another method includes the cyclization of 2-aminophenyl-ethanone with N,N-dimethylformamide dimethylacetal to yield N-(3-cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide . These methods highlight the complexity and creativity required in synthesizing such intricate molecules.
Molecular Structure Analysis
The molecular structure of related compounds is characterized using spectroscopic techniques such as IR, 1H NMR, and mass spectrometry . Additionally, DFT calculations, as well as FT-IR and FT-Raman spectroscopy, are employed to study the vibrational properties of these molecules, which can provide insights into the molecular structure and electronic properties .
Chemical Reactions Analysis
The chemical reactivity of these compounds is influenced by their structural features. For instance, the presence of electron-withdrawing or electron-donating groups can affect the reactivity of the molecules . The synthesis processes often involve reactions such as condensation, cyclization, and cross-coupling, which are fundamental in constructing the quinazolinone and quinoline cores .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure. Theoretical calculations can predict properties such as molecular electrostatic potential, frontier molecular orbitals, and nonlinear optical properties . These properties are essential for understanding how these compounds interact with biological targets, which is crucial for their potential therapeutic applications.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- N-allyl-2-((2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide is involved in the synthesis of various biologically active compounds. For instance, its use in synthesizing N-heteryl-beta-[(2-alkoxyethyl)oxy]/beta-[[2-(N,N- dialkylamino)ethyl]oxy]acetamides, which have potential as H1-antihistaminics, showcases its utility in medicinal chemistry (Rao & Reddy, 1994).
- The compound has been used in the design and synthesis of quinazolinyl acetamides for their analgesic and anti-inflammatory activities, highlighting its role in developing new therapeutic agents (Alagarsamy et al., 2015).
Chemical Properties and Reactions
- Studies involving the synthesis of N-{2-[3-(3-Formyl-2-oxoquinolin-1(2H)-yl)prop-1-ynyl]phenyl}acetamide reveal insights into the chemical properties and reactivity of related compounds (Durgadas, Mukkanti, & Pal, 2013).
- Research on the synthesis of N-acetyl-1,3-dimethyltetrahydroisoquinolines provides valuable information on the stereochemistry and molecular structures of related compounds, which is crucial for understanding their biological activities (Koning, Otterlo, & Michael, 2003).
Biological Activities and Applications
- The compound has been used to synthesize various derivatives that show significant biological activities. For example, the synthesis of 2-(2-oxo-morpholin-3-yl)-acetamide derivatives demonstrates its potential in creating broad-spectrum antifungal agents (Bardiot et al., 2015).
- Studies on the synthesis and cytotoxic activity of N-(5-Arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazoline-2-yl)thio)acetamide compounds against K562 and MCF7 cell lines show its application in cancer research (Nguyen et al., 2019).
Propriétés
IUPAC Name |
2-(2-ethyl-1-oxoisoquinolin-5-yl)oxy-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-3-9-17-15(19)11-21-14-7-5-6-13-12(14)8-10-18(4-2)16(13)20/h3,5-8,10H,1,4,9,11H2,2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKRJRBUIHDCMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(4-bromobenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B3002696.png)









![[4-[(Z)-2-Cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]phenyl] 4-bromobenzoate](/img/structure/B3002711.png)

![N-(3-chloro-4-methoxyphenyl)-2-[3-(2-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B3002717.png)
![3-[3-({2-[(5-Chloro-2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B3002718.png)